molecular formula C21H21N3O3 B8006539 5-(3-Anilino-2,2-dimethyl-3-oxopropyl)-1-phenylpyrazole-4-carboxylic acid

5-(3-Anilino-2,2-dimethyl-3-oxopropyl)-1-phenylpyrazole-4-carboxylic acid

Cat. No.: B8006539
M. Wt: 363.4 g/mol
InChI Key: HXTUBDQAMZWLGG-UHFFFAOYSA-N
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Description

5-(3-Anilino-2,2-dimethyl-3-oxopropyl)-1-phenylpyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Anilino-2,2-dimethyl-3-oxopropyl)-1-phenylpyrazole-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the phenyl group: This step might involve a Friedel-Crafts acylation reaction.

    Attachment of the anilino group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis process, often optimizing reaction conditions for higher yields and purity. This might involve the use of continuous flow reactors, high-pressure reactors, and other industrial-scale equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the anilino or phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

Biologically, pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial properties. This compound might be investigated for similar activities.

Medicine

In medicinal chemistry, it could be explored for its potential as a drug candidate, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

Industry

Industrially, it might be used in the synthesis of dyes, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Anilino-2,2-dimethyl-3-oxopropyl)-1-phenylpyrazole-4-carboxylic acid would depend on its specific biological activity. Generally, pyrazole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.

    4-Aminoantipyrine: Used as an analgesic and antipyretic.

    Phenylbutazone: An anti-inflammatory drug.

Uniqueness

5-(3-Anilino-2,2-dimethyl-3-oxopropyl)-1-phenylpyrazole-4-carboxylic acid might be unique in its specific substitution pattern, which could confer distinct biological activities or chemical reactivity compared to other pyrazole derivatives.

Properties

IUPAC Name

5-(3-anilino-2,2-dimethyl-3-oxopropyl)-1-phenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-21(2,20(27)23-15-9-5-3-6-10-15)13-18-17(19(25)26)14-22-24(18)16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTUBDQAMZWLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=C(C=NN1C2=CC=CC=C2)C(=O)O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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